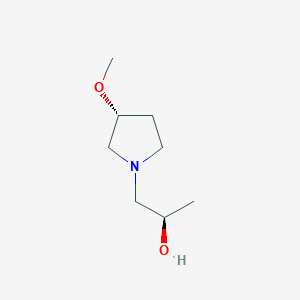

(R)-1-((R)-3-Methoxypyrrolidin-1-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol is a chiral compound that features a pyrrolidine ring substituted with a methoxy group and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-methoxypyrrolidine and ®-propan-2-ol.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is tetrahydrofuran (THF).

Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol may involve:

Large-Scale Reactors: The use of large-scale reactors with precise temperature and pressure control.

Continuous Flow Systems: Continuous flow systems can be employed to enhance the efficiency and yield of the synthesis.

Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Solvents: Solvents such as dichloromethane (DCM) and ethanol are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chiral nature makes it valuable in the synthesis of enantiomerically pure products.

Mechanism of Action

The mechanism of action of ®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

(S)-1-((S)-3-Methoxypyrrolidin-1-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.

1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol: A similar compound without the chiral center in the propanol side chain.

3-Methoxypyrrolidine: A simpler compound lacking the propanol side chain.

Uniqueness

®-1-(®-3-Methoxypyrrolidin-1-yl)propan-2-ol is unique due to its chiral centers and the presence of both a pyrrolidine ring and a propanol side chain. This combination of features makes it valuable for applications requiring stereochemically pure compounds.

Biological Activity

(R)-1-((R)-3-Methoxypyrrolidin-1-yl)propan-2-ol, a chiral compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol, has emerged as a significant subject of study in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that includes a pyrrolidine ring and a secondary alcohol, which contribute to its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molar Mass | 159.23 g/mol |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 233.2 ± 30.0 °C (Predicted) |

| pKa | 14.81 ± 0.20 (Predicted) |

Biological Activity Overview

Research indicates that derivatives of pyrrolidine compounds, including this compound, can act as inhibitors for various biological targets, showcasing significant pharmacological potential:

- Antiplatelet Activity : Similar compounds have been studied for their efficacy as P2Y12 antagonists, which are crucial in managing thrombotic disorders. For instance, research on related pyrrolidine derivatives has demonstrated their ability to inhibit platelet aggregation effectively, suggesting potential use in antithrombotic therapies .

- Neuroactive Properties : The compound has been explored for its neurotropic effects, with studies indicating potential benefits in neurological disorders through modulation of neurotransmitter systems .

- Receptor Modulation : The structural features of this compound suggest it may interact with various receptors, influencing cellular signaling pathways and biological responses.

Study on Antiplatelet Efficacy

A notable study focused on the efficacy of pyrrolidine derivatives in rat models demonstrated that these compounds could significantly reduce thrombus formation when administered intravenously or orally as prodrugs. This highlights the therapeutic potential of this compound in cardiovascular applications .

Neurotropic Activity Investigation

In another investigation, the neurotropic activity of similar methoxypyrrolidine derivatives was assessed through in vitro assays that measured their effects on neuronal cell lines. Results indicated enhanced neuronal survival and reduced apoptosis rates, suggesting potential applications in neurodegenerative diseases .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| (R)-1-(Dimethylamino)butan-2-ol | Contains dimethylamino group | CNS effects |

| 4-Pyridone derivatives | Incorporates pyridine ring | Diverse biological activities |

| 3-Methoxypyrrolidine derivatives | Similar pyrrolidine structure | Receptor modulation potential |

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(2R)-1-[(3R)-3-methoxypyrrolidin-1-yl]propan-2-ol |

InChI |

InChI=1S/C8H17NO2/c1-7(10)5-9-4-3-8(6-9)11-2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

MPUCCVFWJRIMFT-HTQZYQBOSA-N |

Isomeric SMILES |

C[C@H](CN1CC[C@H](C1)OC)O |

Canonical SMILES |

CC(CN1CCC(C1)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.